7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the 1,3-dipolar cycloaddition of 1-aminopyridinium species to acetylene dicarboxylic acid esters, followed by subsequent monodecarboxylation . Another method involves the cycloaddition of sydnones to propargylic acid derivatives . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks the methyl group at the 7-position.
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific structural features, such as the presence of a methyl group at the 7-position and the fusion of a pyrazole ring with a pyridine ring. These structural characteristics contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAVGRDNLLQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=NN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545012-38-1 |
Source
|
Record name | 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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